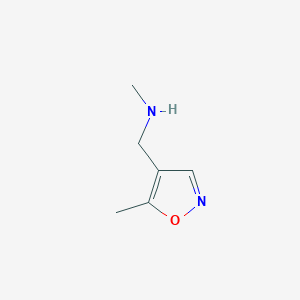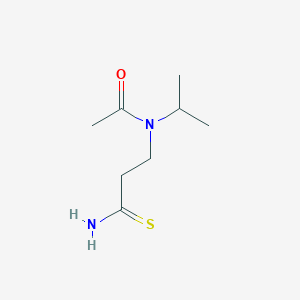
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride
Descripción general
Descripción
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a compound that exists as a white or near-white solid . It is primarily used in the synthesis of polyamide polymers and acts as a catalyst in the polymerization reaction of poly(aryl ether ketone) resins with benzophenone systems .
Synthesis Analysis
The general method of preparing N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride involves a reaction between p-phenylenediamine and p-nitrochlorobenzene in the presence of NaOH . The specific steps are as follows :Molecular Structure Analysis
The molecular formula of N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is C18H21Cl3N4 . The molecular weight is 399.7 g/mol . The InChI string representation of the molecule is InChI=1S/C18H18N4.3ClH/c19-13-1-7-16 (8-2-13)22 (17-9-3-14 (20)4-10-17)18-11-5-15 (21)6-12-18;;;/h1-12H,19-21H2;3*1H .Chemical Reactions Analysis
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is mainly used in the synthesis of polyamide polymers . It acts as a catalyst in the polymerization reaction of poly(aryl ether ketone) resins with benzophenone systems .Physical And Chemical Properties Analysis
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a white or near-white solid . It has a molecular weight of 399.7 g/mol . It is soluble in water . The melting point is approximately 215-225°C .Aplicaciones Científicas De Investigación
Dendrimers Synthesis
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine has been used in the synthesis of thermally polymerizable dendrimers. These dendrimers, combined with triphenylamine (TPA) and benzoxazine (BZ) groups, display unique optical physical properties and can undergo thermal polymerization, resulting in thermoset TPA networks (Lin, Mohamed, & Kuo, 2017).
Conducting Copolymers
This compound has also been involved in the electrochemical copolymerizations of various thiophene derivatives. The resulting copolymers exhibit specific properties useful in conducting materials and have been characterized by various techniques including cyclic voltammetry and scanning electron microscopy (Turac, Sahmetlioglu, & Toppare, 2014).
Antibacterial Activity
DFT calculations and in silico studies of Schiff base derivatives, including variations of this compound, have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds interact significantly with proteins relevant to antibacterial and anticancer activities (A. P, 2019).
Polyimides Synthesis
Research has shown the utility of this compound in synthesizing various types of polyimides. These polyimides display high thermal stability and have applications in areas requiring materials with special thermal and physical properties (Liu et al., 2005).
Corrosion Inhibition
Studies have revealed the effectiveness of derivatives of N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine in corrosion inhibition, particularly for mild steel. These compounds act as mixed-type inhibitors and show significant protection against corrosion in acidic environments (Singh & Quraishi, 2016).
Safety And Hazards
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a chemical substance that requires caution during use . During operation, appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn . Contact with skin, eyes, and respiratory tract should be avoided . Inhalation of dust and solution should be avoided . It should be used under well-ventilated laboratory or equipment . It should not be mixed with oxidants and acids . In case of accidental contact or ingestion of this compound, seek medical help immediately .
Propiedades
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4.3ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;/h1-12H,19-21H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCHKHVKZFINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743752 | |
| Record name | N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride | |
CAS RN |
114254-48-7 | |
| Record name | N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)


![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)






